molecular formula C18H23NO2 B11844548 3-(3-Cyclohexylpropyl)-2,4-quinolinediol CAS No. 5427-45-2

3-(3-Cyclohexylpropyl)-2,4-quinolinediol

Cat. No.: B11844548
CAS No.: 5427-45-2
M. Wt: 285.4 g/mol
InChI Key: MYEOTJDGYRQIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Cyclohexylpropyl)-2,4-quinolinediol is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclohexylpropyl)-2,4-quinolinediol typically involves the reaction of quinoline derivatives with cyclohexylpropyl groups under controlled conditions. One common method involves the use of cyclohexylpropyl bromide and 2,4-dihydroxyquinoline as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclohexylpropyl)-2,4-quinolinediol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(3-Cyclohexylpropyl)-2,4-quinolinediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Cyclohexylpropyl)-2,4-quinolinediol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a cyclohexylpropyl group with a quinoline core makes it a valuable compound for various research applications .

Properties

CAS No.

5427-45-2

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

3-(3-cyclohexylpropyl)-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C18H23NO2/c20-17-14-10-4-5-12-16(14)19-18(21)15(17)11-6-9-13-7-2-1-3-8-13/h4-5,10,12-13H,1-3,6-9,11H2,(H2,19,20,21)

InChI Key

MYEOTJDGYRQIFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCC2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.